2-Bromo-3,5-dimethylthiophene

Catalog No.
S804048
CAS No.
172319-76-5
M.F
C6H7BrS
M. Wt
191.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,5-dimethylthiophene

CAS Number

172319-76-5

Product Name

2-Bromo-3,5-dimethylthiophene

IUPAC Name

2-bromo-3,5-dimethylthiophene

Molecular Formula

C6H7BrS

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C6H7BrS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3

InChI Key

RKANUDQVJZLGOO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)Br)C

Canonical SMILES

CC1=CC(=C(S1)Br)C

Synthesis and Properties:

-Bromo-3,5-dimethylthiophene is an organic compound synthesized from various starting materials through different methods. Researchers have described its synthesis using procedures like:

  • Bromination of 3,5-dimethylthiophene with N-bromosuccinimide []
  • Dehalogenation of 2,5-dibromo-3,4-dimethylthiophene followed by bromination

The compound exists as a liquid at room temperature and exhibits properties like:

  • Refractive index: n20/D 1.561 []
  • Density: 1.475 g/mL at 25 °C []

Potential Applications:

Research suggests that 2-bromo-3,5-dimethylthiophene might hold potential applications in various fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: As a precursor for the development of novel functional materials like organic semiconductors or conducting polymers [, ].
  • Medicinal chemistry: As a scaffold for the design and development of new drugs due to the presence of the thiophene ring, a common structural feature in various bioactive molecules [].

2-Bromo-3,5-dimethylthiophene is a brominated derivative of thiophene, characterized by its molecular formula C6H7BrSC_6H_7BrS and a molecular weight of approximately 189.08 g/mol. This compound features a five-membered ring structure containing sulfur and is notable for its two methyl groups at the 3 and 5 positions, along with a bromine atom at the 2 position. The presence of these substituents significantly influences its chemical reactivity and biological activity, making it of interest in various fields such as medicinal chemistry and materials science.

2-Bromo-3,5-dimethylthiophene is versatile in terms of chemical reactivity. Key types of reactions it undergoes include:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for forming carbon-carbon bonds.
  • Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction under specific conditions.

Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide for nucleophilic substitution, palladium catalysts for coupling reactions, and lithium aluminum hydride for reduction processes .

Thiophene derivatives, including 2-Bromo-3,5-dimethylthiophene, exhibit a range of biological activities. Research indicates that they may possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The compound's mechanism of action is thought to involve interaction with various biochemical pathways, potentially leading to significant cellular changes .

The synthesis of 2-Bromo-3,5-dimethylthiophene primarily involves the bromination of 3,5-dimethylthiophene. This can be accomplished using bromine or N-bromosuccinimide as brominating agents in inert solvents like dichloromethane or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination. In industrial applications, continuous flow reactors may be utilized to enhance yield and maintain consistent reaction conditions .

2-Bromo-3,5-dimethylthiophene finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in synthesizing bioactive compounds.
  • Materials Science: Utilized in the development of conductive polymers and organic electronic materials.
  • Research: Employed in synthetic organic chemistry for constructing complex molecular architectures through coupling reactions.

Its unique structure allows it to be tailored for specific applications in drug discovery and materials development.

Studies have shown that 2-Bromo-3,5-dimethylthiophene interacts with different biological targets, leading to diverse pharmacological effects. For instance:

  • It has been investigated as a potential inhibitor for various viral infections.
  • Its derivatives have shown promise in modulating receptor activity, particularly as agonists for nicotinic receptors.

These interactions highlight the compound's potential therapeutic applications and warrant further exploration in pharmacological research .

Several compounds share structural similarities with 2-Bromo-3,5-dimethylthiophene. Notable examples include:

Compound NameMolecular FormulaKey Features
3-Bromo-2,5-dimethylthiopheneC6H7BrSC_6H_7BrSBromine at different positions; distinct reactivity
2,3-DibromothiopheneC4H4Br2SC_4H_4Br_2STwo bromine atoms; increased electrophilicity
2,5-DibromothiopheneC4H4Br2SC_4H_4Br_2SSimilar to above but with different substitution

Uniqueness

The uniqueness of 2-Bromo-3,5-dimethylthiophene lies in its specific substitution pattern that influences its reactivity profile. Compared to other brominated thiophenes, it offers distinct advantages in synthetic applications—particularly in forming specific biaryl compounds through coupling reactions. This specificity can lead to unique biological activities that are not present in other similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3,5-dimethylthiophene

Dates

Last modified: 08-15-2023

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